Fluphenazine decanoate
Overview
Description
Fluphenazine decanoate is a long-acting ester of fluphenazine, a phenothiazine derivative used primarily as an antipsychotic agent. It is commonly used in the management of chronic psychotic disorders, particularly schizophrenia . The compound is known for its extended duration of action, making it suitable for patients who require prolonged neuroleptic therapy .
Mechanism of Action
Target of Action
Fluphenazine decanoate primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement.
Mode of Action
This compound acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade inhibits the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thereby affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic signaling pathway . By blocking D1 and D2 receptors, this compound disrupts the normal functioning of this pathway, leading to alterations in dopamine-mediated neurotransmission . The downstream effects of this disruption can include changes in mood, perception, and motor function.
Pharmacokinetics
This compound is a long-acting injectable antipsychotic, designed for patients requiring prolonged therapy . Its pharmacokinetic properties are largely determined by its formulation as a decanoate ester, which allows for slow and sustained release of the drug . The elimination half-life of fluphenazine is approximately 16 hours for the oral form and around 80 hours for the depot injection . The drug is metabolized in the liver via the cytochrome P450 pathways .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of dopaminergic neurotransmission in the brain. This can lead to a decrease in the positive symptoms of psychotic disorders, such as hallucinations and delusions . It can also result in side effects related to the blockade of dopamine receptors, such as extrapyramidal symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain drugs can affect its metabolism and clearance, potentially leading to drug-drug interactions . Additionally, patient-specific factors such as age and smoking status can also impact the drug’s pharmacokinetics .
Biochemical Analysis
Biochemical Properties
Fluphenazine decanoate interacts with various biomolecules in the body. It primarily blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones . This interaction affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Cellular Effects
This compound has various effects on cells. It influences cell function by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism . It can also cause movement problems, sleepiness, depression, and increased weight .
Molecular Mechanism
The molecular mechanism of action of this compound involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade depresses the release of hypothalamic and hypophyseal hormones . It is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Temporal Effects in Laboratory Settings
The basic effects of this compound appear to be no different from those of fluphenazine hydrochloride, with the exception of duration of action . The esterification of fluphenazine markedly prolongs the drug’s duration of effect without unduly attenuating its beneficial action .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Horses, for example, seem to be more sensitive to this compound on a milligram per kilogram basis and generally require a smaller dose per body weight than do humans to achieve the desired effect .
Metabolic Pathways
This compound is extensively metabolized . The metabolic pathways involve aromatic hydroxylation, S- and N-oxidation, N-desalkylation, and glucuronidation . It is metabolized in the liver and excreted in both the urine and the feces .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It crosses the blood-brain barrier and placenta . The distribution of this compound is influenced by its high protein-binding property in plasma .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in areas where dopaminergic D1 and D2 receptors are present, such as the postsynaptic membrane of neurons in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluphenazine decanoate is synthesized by esterification of fluphenazine with decanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the ester bond formation . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In industrial settings, this compound is produced by dissolving fluphenazine in a suitable solvent, followed by the addition of decanoic acid and a dehydrating agent. The reaction mixture is stirred at a controlled temperature until the esterification is complete. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Fluphenazine decanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various degradation products.
Reduction: Reduction reactions can convert this compound back to its parent compound, fluphenazine.
Substitution: The phenothiazine ring can undergo substitution reactions, particularly at the nitrogen and sulfur atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic conditions
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of fluphenazine, as well as substituted phenothiazine derivatives .
Scientific Research Applications
Fluphenazine decanoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenothiazine derivatives in various chemical reactions.
Biology: The compound is used to investigate the effects of antipsychotic agents on cellular and molecular processes.
Medicine: this compound is extensively studied for its therapeutic effects in treating schizophrenia and other psychotic disorders.
Industry: It is used in the development of long-acting injectable formulations for sustained drug delivery .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Perphenazine: A high-potency antipsychotic similar to fluphenazine.
Haloperidol: A butyrophenone derivative with similar antipsychotic properties
Uniqueness
Fluphenazine decanoate is unique due to its long-acting nature, which reduces the frequency of administration compared to other antipsychotics. This makes it particularly useful for patients who have difficulty adhering to daily medication regimens .
Properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F3N3O2S/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQCGTZFEYDQMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023069 | |
Record name | Fluphenazine decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5002-47-1 | |
Record name | Fluphenazine decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5002-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluphenazine decanoate [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005002471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluphenazine decanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluphenazine decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluphenazine O-decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUPHENAZINE DECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMU62K1L3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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